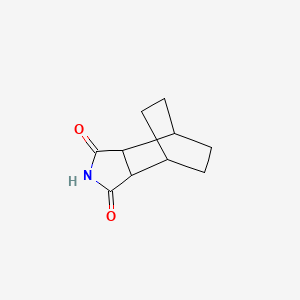

Hexahydro-4,7-ethano-isoindole-1,3-dione

Description

Contextualization within the Isoindole-1,3-dione Chemical Class

The isoindole-1,3-dione scaffold is a fundamental structural motif in organic and medicinal chemistry. mdpi.com Compounds within this class are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. neliti.com The core structure consists of an isoindoline (B1297411) nucleus with carbonyl groups at positions 1 and 3. neliti.com The reactivity of the imide nitrogen atom allows for the synthesis of a vast array of N-substituted derivatives, which has been a key strategy in the development of new therapeutic agents. mdpi.com

Hexahydro-4,7-ethano-isoindole-1,3-dione can be considered a saturated and bridged analog of the more common phthalimide (B116566) derivatives. The hydrogenation of the aromatic ring to a cyclohexane (B81311) ring and the introduction of the ethano bridge significantly alter the molecule's geometry from planar to a rigid, three-dimensional conformation. This structural modification has profound implications for the compound's chemical properties and its potential interactions with biological systems.

Historical Perspectives on Synthetic Accessibility of Bridged Isoindole-1,3-diones

The synthesis of bridged bicyclic imides has historically presented considerable challenges to organic chemists. Early attempts to synthesize such compounds were met with difficulties, highlighting the intricate nature of constructing these strained ring systems. nih.gov The development of reliable synthetic routes to bridged isoindole-1,3-diones is closely tied to the advancements in cycloaddition reactions, particularly the Diels-Alder reaction.

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and stereocontrolled method for the formation of six-membered rings. wikipedia.org This reaction, first described by Otto Diels and Kurt Alder in 1928, involves the cycloaddition of a conjugated diene to a dienophile. wikipedia.org For the synthesis of bridged isoindole-1,3-diones, a key strategy involves the reaction of a cyclic diene with a dienophile containing the imide functionality, or a precursor that can be readily converted to an imide.

The intramolecular Diels-Alder reaction has also emerged as a versatile tool for the construction of complex bridged systems. researchgate.net This approach involves a molecule containing both the diene and dienophile moieties, which upon reaction, form the bridged bicyclic scaffold. The synthetic accessibility of bridged isoindole-1,3-diones has been greatly enhanced by the continuous development and refinement of these cycloaddition strategies.

Structural Significance of the Ethano Bridge in Bridged Bicyclic Imides

The presence of the ethano bridge creates a bicyclo[2.2.2]octane-like core, a well-studied and rigid hydrocarbon system. This structural constraint influences the stereochemistry of the molecule, leading to distinct "exo" and "endo" faces. youtube.com Any substituents on the bicyclic framework will have a fixed spatial orientation, which can be crucial for molecular recognition and biological activity.

Furthermore, the strain introduced by the bridged system can affect the reactivity of the functional groups. The amide bonds within the imide ring may exhibit altered properties compared to their counterparts in more flexible or planar systems. The unique three-dimensional arrangement of atoms in this compound, a direct result of the ethano bridge, makes it a valuable scaffold for further chemical exploration and the development of novel molecules with specific spatial requirements.

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molar Mass | 179.22 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 155-158 °C |

| Solubility | Soluble in many organic solvents |

Detailed Research Findings

Recent research has focused on the synthesis and characterization of various derivatives of this compound. Synthetic strategies often employ the Diels-Alder reaction between 1,3-cyclohexadiene (B119728) and maleimide (B117702) or its derivatives, followed by hydrogenation of the resulting adduct. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography have been instrumental in confirming the rigid bicyclic structure and the stereochemical arrangement of these compounds.

Studies have also explored the functionalization of the imide nitrogen, leading to a variety of N-substituted derivatives. The introduction of different substituents allows for the modulation of the compound's physicochemical properties, such as solubility and lipophilicity. The rigid scaffold of this compound serves as a unique platform for the design of molecules with well-defined three-dimensional structures.

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

4-azatricyclo[5.2.2.02,6]undecane-3,5-dione |

InChI |

InChI=1S/C10H13NO2/c12-9-7-5-1-2-6(4-3-5)8(7)10(13)11-9/h5-8H,1-4H2,(H,11,12,13) |

InChI Key |

GZCMBOIXKWSTSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CCC1C3C2C(=O)NC3=O |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for Hexahydro 4,7 Ethano Isoindole 1,3 Dione and Its Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps. For Hexahydro-4,7-ethano-isoindole-1,3-dione, the key disconnections involve breaking the bonds of the isoindole core and the ethano bridge.

The primary disconnection strategy focuses on the C-N bonds within the imide ring. This leads back to a bicyclic anhydride precursor, specifically bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride, and a primary amine or ammonia. This approach is advantageous as it simplifies the complex tricyclic structure into more manageable bicyclic and acyclic components.

Another key disconnection involves the ethano bridge. This can be conceptually broken down to reveal a cyclohexene ring and a dienophile, suggesting a Diels-Alder reaction as a potential synthetic route. This powerful cycloaddition reaction is a cornerstone of cyclic compound synthesis due to its high degree of stereocontrol and efficiency in forming multiple carbon-carbon bonds in a single step. lkouniv.ac.in

Cyclization Reactions for Isoindole Core Formation

The formation of the isoindole core is a critical step in the synthesis of this compound. Various methods have been developed to achieve this, primarily focusing on the cyclization of appropriate precursors.

Cyclization using Bicyclic Anhydride Precursors

A common and effective method for constructing the isoindole core involves the reaction of a bicyclic anhydride with a primary amine or ammonia. mdpi.com In the case of this compound, the precursor is cis-5-norbornene-endo-2,3-dicarboxylic anhydride. This anhydride reacts with an amine to form an intermediate amic acid, which upon heating, undergoes cyclization via dehydration to yield the desired imide. researchgate.net

The reaction conditions for this cyclization can vary depending on the specific amine and anhydride used. Typically, the reaction is carried out in a high-boiling point solvent such as glacial acetic acid, toluene, or xylene to facilitate the removal of water and drive the reaction to completion. researchgate.netacgpubs.org

Table 1: Reaction Parameters for Isoindole Core Formation

| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | Ammonia | Glacial Acetic Acid | Reflux | High |

| cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | Ethanolamine | Toluene | Reflux | Good |

Microwave-Assisted Cyclization Techniques for Enhanced Kinetics

To improve reaction times and yields, microwave-assisted organic synthesis (MAOS) has been employed for the cyclization step. nih.govacs.org Microwave irradiation can significantly accelerate the rate of reaction by efficiently heating the reactants, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods. organic-chemistry.orgresearchgate.netnih.gov

In the synthesis of isoindole derivatives, microwave-assisted cyclization of amic acid intermediates has been shown to be highly effective. researchgate.net This technique often allows for solvent-free conditions, which aligns with the principles of green chemistry by reducing waste and energy consumption. researchgate.net The rapid heating under microwave irradiation can also minimize the formation of side products that may occur during prolonged heating. acs.orgmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Cyclization

| Method | Reaction Time | Yield (%) | Conditions |

|---|---|---|---|

| Conventional Heating | 4-12 hours | 70-85 | Reflux in high-boiling solvent |

Ethano Bridge Formation Strategies

The ethano bridge is a defining structural feature of this compound. Its formation can be achieved through various synthetic strategies, including hydroformylation and hydrogenation.

Hydroformylation-Based Approaches

Hydroformylation, also known as the oxo process, is an industrial process that introduces a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond of an alkene. wikipedia.orglibretexts.org This reaction can be utilized to construct the ethano bridge by starting with a suitable unsaturated precursor. For instance, a norbornene derivative can undergo hydroformylation to introduce the necessary carbon atom for the bridge. researchgate.netresearchgate.net

The reaction is typically catalyzed by transition metal complexes, most commonly cobalt or rhodium. rsc.orgsemanticscholar.org The choice of catalyst and ligands can influence the regioselectivity of the reaction, which is a crucial consideration in complex molecule synthesis. nih.gov While a powerful tool, the application of hydroformylation in the synthesis of complex bicyclic systems can be challenging and may require careful optimization of reaction conditions. acs.orgd-nb.info

Hydrogenation of Etheno-Bridged Intermediates

A more common and straightforward approach to forming the ethano bridge is through the hydrogenation of an etheno-bridged intermediate. This strategy relies on the initial synthesis of a precursor containing a carbon-carbon double bond in the bridge, which is then reduced to a single bond.

The synthesis of the unsaturated precursor, 3a,4,7,7a-tetrahydro-4,7-ethano-isoindole-1,3-dione, can be readily achieved through a Diels-Alder reaction between maleimide (B117702) and 1,3-cyclohexadiene (B119728). The subsequent hydrogenation of the double bond in the bicyclo[2.2.2]octene ring system yields the desired saturated ethano bridge. chemicalbook.comsemanticscholar.org This reduction is typically carried out using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.com This method is highly efficient and stereoselective, providing the desired product in high yield. chemicalbook.com

Table 3: Hydrogenation of Etheno-Bridged Intermediate

| Substrate | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Product |

|---|

Stereoselective Synthesis Approaches for this compound

The inherent chirality and rigid conformation of the this compound scaffold necessitate precise control over stereochemistry during its synthesis. The primary route to this and related bridged systems is the Diels-Alder reaction, a powerful tool for forming six-membered rings with defined stereochemical outcomes. wikipedia.org

Achieving enantioselectivity in the synthesis of bridged bicyclic systems is a significant challenge. One effective strategy involves asymmetric variations of the intramolecular Diels-Alder (IMDA) reaction. nih.gov The type 2 IMDA reaction is particularly valuable for creating bridged heterocyclic ring systems. nih.gov To induce enantioselectivity, chiral auxiliaries, such as oxazolidinones, can be incorporated into the reacting molecule. This approach has proven successful in delivering bridged bicyclic compounds with high diastereomeric (97-99% de) and enantiomeric purity. nih.gov

Other advanced cycloaddition strategies are also employed for the enantioselective synthesis of bridged nitrogen-containing heterocycles. rsc.org For instance, rhodium-catalyzed intramolecular (3+2) dipolar cycloadditions provide an efficient and highly diastereoselective route to various functionalized and challenging bridged ring systems, including azabicyclo[4.2.2] frameworks. nsf.govescholarship.org These modern synthetic methods offer pathways to chiral bridged scaffolds that serve as precursors to enantiomerically pure this compound analogues.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is fundamental to forming the this compound core. wikipedia.org The diastereoselectivity of this reaction is primarily governed by the "endo rule," which describes the preferential orientation of the dienophile's substituents relative to the diene. wikipedia.orgyoutube.com

The transition state where the dienophile's main electron-withdrawing substituent is oriented towards the diene's π-system is known as the endo transition state. wikipedia.org This orientation is stabilized by secondary orbital interactions between the substituent and the diene, making the endo product the major diastereomer formed under kinetic control. youtube.com For the synthesis of the this compound skeleton, the reaction between cyclopentadiene (acting as the diene) and maleimide (the dienophile) is a classic example where the endo isomer is the favored product. The stereochemistry of the substituents on both the diene and dienophile is retained in the final product, making the reaction highly stereospecific. masterorganicchemistry.com

| Factor | Description | Outcome |

| Reaction Type | Diels-Alder [4+2] Cycloaddition | Forms the bridged cyclohexene core. |

| Stereochemical Rule | The Endo Rule | The endo diastereomer is typically the major product. |

| Driving Force | Secondary Orbital Interactions | Stabilize the endo transition state, lowering its activation energy. youtube.com |

| Conformation | s-cis Conformation of Diene | Required for the diene to participate in the cycloaddition. wikipedia.orgmasterorganicchemistry.com |

Post-Synthetic Functionalization of the Hexahydro-isoindole-1,3-dione Core

Once the core bridged structure is established, subsequent reactions can introduce a variety of functional groups, leading to a diverse library of derivatives. These modifications typically target the carbon-carbon double bond of the bicyclic framework.

A common strategy for hydroxylation involves a two-step sequence starting with the epoxidation of the double bond in a precursor such as 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. researchgate.nettubitak.gov.trresearchgate.net This is often achieved using an oxidizing agent like meta-Chloroperoxybenzoic acid (m-CPBA). researchgate.net

The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions. tubitak.gov.trresearchgate.net Under acidic conditions, nucleophiles such as water or alcohols can attack one of the epoxide carbons, leading to the formation of diols or alkoxy-alcohols, respectively. researchgate.net This process is regioselective, yielding specific stereoisomers. researchgate.net

An alternative, direct method for dihydroxylation is cis-hydroxylation, which can be accomplished using reagents like osmium tetroxide (OsO4), to produce cis-diols. researchgate.net

| Method | Reagents | Intermediate | Product |

| Epoxidation/Ring-Opening | 1. m-CPBA2. H₂O/H⁺ or ROH/H⁺ | Epoxide | trans-Diol or Alkoxy-alcohol |

| Direct cis-Hydroxylation | OsO₄ | Osmate ester | cis-Diol researchgate.net |

The hydroxylated derivatives of hexahydro-isoindole-1,3-dione can be further modified. The hydroxyl groups can be converted into acetate esters through reaction with acetic anhydride or acetyl chloride. researchgate.nettubitak.gov.trresearchgate.net This functionalization is often performed after hydroxylation to protect the hydroxyl groups or to modify the compound's properties. researchgate.net

Halogenation can also be achieved starting from the epoxide intermediate. The acid-catalyzed ring-opening of the epoxide with hydrogen halides (e.g., HCl, HBr) provides a route to halohydrins, where a halogen and a hydroxyl group are introduced across the former double bond. researchgate.net For example, the reaction of an epoxy alcohol derivative with HCl has been shown to yield a chloro-dihydroxy-hexahydro-isoindole-1,3-dione. researchgate.net

Functionalization of the hexahydro-isoindole-1,3-dione core is primarily achieved through nucleophilic attack on the epoxide ring of its precursors. researchgate.nettubitak.gov.trresearchgate.net The epoxide serves as an electrophilic site, enabling the introduction of a wide range of functionalities. The ring-opening is highly regioselective, with nucleophiles selectively attacking one of the epoxide carbons. researchgate.net This method has been used to synthesize derivatives containing chloro, bromo, and azido groups from their respective nucleophiles (Cl⁻, Br⁻, N₃⁻). researchgate.net For instance, opening an epoxide with sodium azide (NaN₃) introduces an azido group, which can be subsequently reduced to an amino group, providing access to amino-alcohol derivatives. tubitak.gov.trresearchgate.net

| Nucleophile | Reagent Example | Resulting Functional Group |

| Chloride | HCl | Chloro (-Cl) researchgate.net |

| Bromide | HBr | Bromo (-Br) researchgate.net |

| Azide | NaN₃ | Azido (-N₃) researchgate.nettubitak.gov.trresearchgate.net |

| Methanol | CH₃OH | Methoxy (-OCH₃) researchgate.net |

Derivatization at the Imide Nitrogen (N-substitution)

The imide nitrogen of the this compound core structure is a primary site for chemical modification. The presence of a reactive proton on the nitrogen atom allows for a variety of substitution reactions, enabling the synthesis of a diverse library of N-substituted analogues. nih.gov These modifications are crucial for altering the molecule's physicochemical properties. The incorporation of different functional groups, ranging from simple alkyl chains to more complex heterocyclic moieties, is achieved through several synthetic strategies. These derivatizations are fundamental in exploring the structure-activity relationships of this class of compounds.

A common modification involves the introduction of a hydroxyethyl group at the imide nitrogen. This is typically achieved through a condensation reaction between the parent anhydride and an amino alcohol. Specifically, 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can be synthesized by reacting 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione with ethanolamine. acgpubs.org The reaction is generally carried out in a suitable solvent, such as toluene, under reflux conditions for an extended period to ensure the removal of water and drive the reaction to completion. acgpubs.org This method provides a high yield of the desired N-substituted product. acgpubs.org

Table 1: Synthesis of N-Hydroxyethyl Derivative

| Product | Starting Material | Reagent | Solvent | Conditions | Yield |

|---|

The synthesis of N-substituted amino and triazole derivatives of hexahydro-1H-isoindole-1,3(2H)-dione often proceeds through a multi-step pathway starting from an N-substituted 3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. semanticscholar.orgresearchgate.nettubitak.gov.tr

The key steps are:

Epoxidation : The cyclohexene ring of the starting material, such as 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, undergoes epoxidation to form an epoxy-isoindoledione intermediate. semanticscholar.orgresearchgate.net

Ring Opening with Azide : The epoxide ring is then opened stereoselectively by a nucleophilic azide source, typically sodium azide (NaN₃), to yield an azido-alcohol derivative. researchgate.net

Formation of Amino and Triazole Groups : The resulting azide functional group is a versatile precursor. It can be reduced to form a primary amine, thus creating an amino derivative. Alternatively, the azide can undergo cycloaddition reactions, for instance with alkynes, to form triazole rings. researchgate.net This pathway allows for the introduction of both amino and triazole functionalities onto the hexahydroisoindoledione scaffold. semanticscholar.orgresearchgate.nettubitak.gov.tr

Table 2: Pathway to Amino and Triazole Derivatives

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Alkyl/Aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione | m-CPBA | Epoxide derivative researchgate.net |

| 2 | Epoxide derivative | Sodium Azide (NaN₃) | Azido-alcohol derivative researchgate.net |

| 3a | Azido-alcohol derivative | Reducing Agent | Amino derivative researchgate.net |

The direct incorporation of alkyl and aryl groups at the imide nitrogen is a fundamental method for creating analogues. This is commonly achieved by reacting the corresponding anhydride, such as hexahydrophthalic anhydride or 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione, with a primary alkyl or aryl amine. mdpi.comresearchgate.net For instance, reacting the anhydride with ethylamine or aniline yields the N-ethyl or N-phenyl derivatives, respectively. semanticscholar.orgresearchgate.net

Another widely used method involves the N-alkylation of the pre-formed imide. nih.gov In this approach, the imide is treated with an alkyl or aryl halide in the presence of a non-nucleophilic base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile. mdpi.com More complex substituents can also be introduced. For example, N-substituted derivatives can be synthesized by reacting hexahydrophthalic anhydride with substituted acetohydrazides in glacial acetic acid under reflux. mdpi.com

Table 3: Methods for N-Alkyl/Aryl Substitution

| Method | Anhydride/Imide | Reagent | Conditions | Product Type |

|---|---|---|---|---|

| Condensation | Tetrahydrophthalic Anhydride | Primary Amine (e.g., Ethylamine) | Reflux in glacial acetic acid | N-Alkyl/Aryl Derivative mdpi.com |

| Alkylation | 1H-isoindole-1,3(2H)-dione | Alkyl Halide, K₂CO₃ | Reflux in acetonitrile | N-Alkyl Derivative mdpi.com |

A more advanced modification involves expanding the molecular framework to create tricyclic systems. One such method is the addition of dichloroketene to an unsaturated precursor. researchgate.netresearchgate.net This reaction is typically performed on a derivative like 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione. researchgate.netresearchgate.net

Dichloroketene is a highly reactive species generated in situ, often from trichloroacetyl chloride and an activating agent like zinc or triethylamine. The subsequent [2+2] cycloaddition of the dichloroketene to the double bond of the isoindoledione's cyclohexene ring results in the formation of a fused dichlorocyclobutanone ring. This transformation effectively converts the bicyclic starting material into a more complex tricyclic derivative. researchgate.net Research has shown that this reaction can be facilitated by microwave irradiation. researchgate.netresearchgate.net

Table 4: Dichloroketene Addition for Tricyclic Synthesis

| Starting Material | Reagent Source | Key Intermediate | Product Type | Conditions |

|---|

Chemical Reactivity and Reaction Mechanisms of Hexahydro 4,7 Ethano Isoindole 1,3 Dione Derivatives

Electrophilic and Nucleophilic Reactions of the Imide Moiety

The imide group (–CO–N(R)–CO–) is a central feature of the molecule's reactivity. The two carbonyl groups withdraw electron density from the nitrogen atom, rendering the N-H proton (in the unsubstituted imide) acidic. This acidity allows for deprotonation by a base, converting the imide into a potent nucleophile.

This nucleophilic character is commonly exploited for the synthesis of N-substituted derivatives. The resulting imide anion can readily react with various electrophiles, such as alkyl halides or acyl chlorides, to form N-alkyl or N-acyl derivatives, respectively. This reactivity is a cornerstone of preparing a wide array of functionalized molecules from the parent imide. arabjchem.org The significant reactivity of the acidic proton at the imide nitrogen atom facilitates the preparation of numerous phthalimide (B116566) derivatives, where the specific pharmacophore introduced dictates the properties of the new compound. researchgate.net

Conversely, the carbonyl carbons of the imide are electrophilic and susceptible to attack by strong nucleophiles. While this can potentially lead to the ring-opening of the imide, this reaction is less common than N-substitution and typically requires harsh conditions. The stability of the five-membered imide ring makes it relatively resistant to cleavage.

Transformations of the Ethano Bridge System

The bicyclo[2.2.1]heptane skeleton, often referred to as a norbornane system, is known for its unique strained geometry. Most transformations of this system target the double bond present in the unsaturated tetrahydro precursor. This double bond readily undergoes a variety of addition reactions.

One of the most significant reactions is palladium-catalyzed hydroarylation (a reductive Heck reaction), which allows for the stereoselective introduction of aryl and heteroaryl groups to the bicyclic framework. nih.gov Another important class of reactions involves cycloadditions. For instance, the reaction of N-substituted bicyclo[2.2.1]hept-5-ene-endo-2,endo-3-dicarboximides with aromatic azides yields dihydrotriazole derivatives, while reactions with sulfonyl azides produce arylsulfonylaziridines. researchgate.net These [3+2] cycloaddition reactions provide a powerful route to complex heterocyclic structures fused to the norbornane core. chem-soc.si

The double bond is also susceptible to epoxidation, typically using peroxy acids like m-chloroperoxybenzoic acid (mCPBA), to form an epoxide ring. This epoxide is a versatile intermediate for further functionalization, as discussed in subsequent sections.

| Reaction Type | Reagents | Product Type | Reference |

| Hydroarylation | Aryl Iodide, Pd(OAc)₂, HCOOH, Et₃N | exo-Aryl-substituted derivative | nih.gov |

| [3+2] Cycloaddition | Aryl Azides | Dihydrotriazole derivative | researchgate.net |

| [3+2] Cycloaddition | Sulfonyl Azides | Arylsulfonylaziridine derivative | researchgate.net |

| Epoxidation | m-CPBA | Epoxide derivative | arabjchem.org |

| Ring-Opening Metathesis | Grubbs' Catalyst | Polymer | nih.gov |

Regioselectivity and Stereoselectivity in Derivatization Reactions

Reactions involving the bicyclo[2.2.1]heptane system are often characterized by high degrees of regio- and stereoselectivity, primarily due to steric hindrance imposed by the molecule's rigid, three-dimensional structure.

A governing principle is the preference for exo attack. Reagents tend to approach the double bond from the less sterically hindered exo face (the side opposite the one-carbon bridge), rather than the more hindered endo face. youtube.com This is observed in various addition reactions, including cycloadditions with azides, where the resulting nitrogen-containing ring is oriented in the exo position. researchgate.net Similarly, Diels-Alder reactions used to synthesize the core structure often exhibit high endo selectivity for the initial adduct formation, but subsequent reactions on the formed double bond show exo selectivity. arabjchem.org

The ring-opening of epoxide derivatives of this system is a classic example of controlled regioselectivity. The outcome depends on the reaction conditions:

Acid-catalyzed opening : Under acidic conditions, the reaction proceeds through a mechanism with significant SN1 character. The nucleophile preferentially attacks the more substituted carbon atom, as this carbon can better stabilize the developing positive charge in the transition state. chemistrysteps.comlibretexts.orgresearchgate.net

Base-catalyzed opening : Under basic or neutral conditions, the reaction follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom, leading to the opposite regioisomer compared to the acid-catalyzed pathway. chemistrysteps.comlibretexts.orgresearchgate.net

This predictable selectivity is crucial for the synthesis of specific isomers of functionalized derivatives.

| Reaction | Conditions | Stereochemical/Regiochemical Outcome | Reference |

| Cycloaddition to C=C | N/A | Predominant attack from the less hindered exo face | researchgate.netyoutube.com |

| Epoxide Ring-Opening | Acidic (e.g., H₃O⁺) | Nucleophilic attack at the more substituted carbon | libretexts.orgstackexchange.com |

| Epoxide Ring-Opening | Basic (e.g., RO⁻) | Nucleophilic attack at the less substituted carbon | chemistrysteps.comresearchgate.net |

Acid-Catalyzed Transformations and Rearrangements

The strained bicyclo[2.2.1]heptane framework is prone to skeletal rearrangements under acidic conditions, most notably the Wagner-Meerwein rearrangement. wikipedia.orglibretexts.org This class of reaction involves a 1,2-shift of a hydrogen, alkyl, or aryl group through a carbocation intermediate, typically leading to a more stable carbocation and a rearranged carbon skeleton. jk-sci.comscribd.com

These rearrangements can be initiated by treating derivatives, such as those containing alcohol or alkene functionalities, with Brønsted or Lewis acids. acs.orgslideshare.net For example, the acid-catalyzed dehydration of an alcohol on the bicyclic frame can generate a carbocation that subsequently rearranges to relieve ring strain or form a more stable (e.g., tertiary) carbocation before elimination occurs to form an alkene. jk-sci.com The formation of carbocation intermediates during acid-catalyzed reactions makes these rearrangements a common and often unavoidable pathway, which can be either a synthetic challenge or a useful tool for accessing complex molecular architectures. acs.org

Acid catalysis is also central to the regioselective opening of epoxides, as described previously. The protonation of the epoxide oxygen makes it a better leaving group and facilitates the nucleophilic attack that opens the ring. libretexts.org

Radical Reactions and Their Mechanistic Implications

While ionic reactions are more common, derivatives of hexahydro-4,7-ethano-isoindole-1,3-dione can also participate in reactions involving radical intermediates. Photochemical transformations are a primary method for initiating such reactions.

Irradiation of bicyclic imides with UV light can lead to excited states that undergo various reactions, including cycloadditions. nih.gov For example, photoreactions of maleimides (a related imide structure) with alkenes can result in [2+2] photocycloaddition products or photo-ene reactions, depending on the substitution pattern of the alkene. nih.gov Photochemical reactions of related bicyclic systems, such as camphor oxime, can induce nitrogen insertion and ring expansion to form lactams, proceeding through oxaziridine intermediates that may rearrange via radical or ionic pathways. rsc.org Furthermore, photoredox catalysis can be used to generate N-centered radicals that trigger intramolecular cyclizations and rearrangements. chemrxiv.org Cationic polymerization of norbornene derivatives can also be initiated by radical species under certain conditions. researchgate.net These reactions highlight the utility of radical chemistry in accessing unique molecular structures that are often complementary to those obtained through ionic pathways.

Advanced Spectroscopic and Crystallographic Characterization of Hexahydro 4,7 Ethano Isoindole 1,3 Dione Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of Hexahydro-4,7-ethano-isoindole-1,3-dione in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assignment of every atom in the molecule's framework.

For the cis-conformation of the related compound, 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, the molecular formula is C₈H₉NO₂ and the molecular weight is 151.1626 g/mol mdpi.com. The structure of this compound (molecular formula C₉H₁₁NO₂) has been confirmed through detailed NMR analysis. In studies using DMSO-d₆ as a solvent, the proton NMR spectrum shows a characteristic singlet for the imide proton (N-H) at δ 11.17 ppm. The protons on the methano bridge and the cyclohexane (B81311) ring appear at distinct chemical shifts, confirming the rigid bicyclic structure. The ¹³C NMR spectrum further supports this, with the carbonyl carbons of the imide group resonating at approximately δ 180.2 ppm.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | 11.17 (s, 1H) | - |

| C=O | - | 180.2 |

| CH | 2.58 (s, 2H) | 49.5 |

| CH | 1.39 (d, J=10.7 Hz, 1H) | 38.9 |

| CH₂ | - | 32.8 |

| CH₂ | 1.10 (d, J=10.7 Hz, 1H) | 27.3 |

Data sourced from studies on (3aS,4R,7S,7aR)-hexahydro-4,7-methano-1H-isoindole-1,3-(2H)-dione.

Single Crystal X-ray Diffraction Analysis for Absolute Configuration Determination

Single crystal X-ray diffraction (SCXRD) provides the most definitive evidence for the three-dimensional structure and absolute configuration of a molecule in the solid state. This powerful technique determines the precise spatial arrangement of atoms within the crystal lattice, confirming bond lengths, bond angles, and stereochemical relationships.

The crystal structure of (3aS,4R,7S,7aR)-hexahydro-4,7-methano-1H-isoindole-1,3-dione has been successfully determined. The analysis confirms that the compound crystallizes in the monoclinic P2₁/c space group. The unit cell contains four molecules (Z=4). The detailed structural solution provides unequivocal proof of the bicyclic framework and the relative stereochemistry of the chiral centers.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 11.293(4) Å |

| b | 6.998(3) Å |

| c | 10.932(4) Å |

| β | 104.175(7)° |

| Volume (V) | 837.6(5) ų |

| Z | 4 |

Data corresponds to the (3aS,4R,7S,7aR) stereoisomer.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to show strong absorption bands characteristic of the imide group. Two distinct carbonyl (C=O) stretching bands are anticipated in the region of 1700-1780 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the dicarbonyl system. A sharp band corresponding to the N-H stretching vibration should appear around 3200-3400 cm⁻¹. The aliphatic C-H stretching vibrations of the saturated bicyclic framework are expected in the 2850-3000 cm⁻¹ region. While detailed experimental Raman data for this specific compound is not widely reported, the technique would provide complementary information, particularly for the non-polar C-C bonds of the carbon skeleton.

Biological Activity Investigations of Hexahydro 4,7 Ethano Isoindole 1,3 Dione Derivatives in Vitro Studies

Anticancer Potential and Cytotoxic Effects on Cancer Cell Lines

Derivatives of the isoindole-1,3-dione class, to which hexahydro-4,7-ethano-isoindole-1,3-dione belongs, have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. nih.gov The antiproliferative properties of these compounds are contingent on the nature of the substituents attached to the core isoindole structure. nih.govresearchgate.net In vitro studies have evaluated these derivatives against cell lines such as HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), PC3 (prostate cancer), Caco-2 (colorectal cancer), C6 (glioma), and Raji (lymphoma). researchgate.netresearchgate.netnih.gov

Research has shown that the cytotoxic effect of these derivatives is dose-dependent. nih.gov For instance, one study synthesized a series of isoindole derivatives and tested their anticancer activity against HeLa, C6, and A549 cell lines. nih.gov Notably, a derivative containing both an azide and a silyl ether group (Compound 7 in the study) showed more potent inhibitory activity against A549 cancer cells, with an IC50 value of 19.41 µM, than the standard chemotherapeutic agent 5-Fluorouracil. nih.gov In another study, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione exhibited a potent inhibitory effect on the viability of blood cancer cells, with a half-maximal cytotoxic concentration (CC50) of 0.26 μg/mL for Raji cells and 3.81 μg/mL for K562 cells. researchgate.net

| Derivative | Cancer Cell Line | Activity (IC50 / CC50) | Reference |

|---|---|---|---|

| Compound 7 (containing azide and silyl ether) | A549 (Lung) | 19.41 ± 0.01 µM | nih.gov |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Lymphoma) | 0.26 µg/mL | researchgate.net |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Leukemia) | 3.81 µg/mL | researchgate.net |

| Compound 9 | HeLa (Cervical) | Cell-selective activity noted | nih.gov |

| Compound 11 | HeLa (Cervical) | Cell-selective activity noted | nih.gov |

The anticancer effects of this compound derivatives are attributed to several mechanisms at the cellular level, including the induction of programmed cell death, cell cycle arrest, and the inhibition of crucial enzymes involved in cancer progression. researchgate.netresearchgate.net

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. researchgate.netmdpi.com Flow cytometry analysis of Raji cells treated with 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione confirmed that the compound induced both apoptosis and necrosis. researchgate.net This finding suggests that these derivatives can trigger the cell's intrinsic suicide program, a key focus of modern cancer therapy. mdpi.com Furthermore, studies have indicated that treatment with certain isoindole-1,3-dione derivatives can arrest the progress of the cell cycle, preventing cancer cells from dividing and proliferating. researchgate.net

The targeted inhibition of enzymes that are overactive in cancer cells is another significant antiproliferative strategy of these compounds.

Protein Kinases: Protein kinase CK2 is a constitutively active kinase that is often deregulated in cancer and is considered a valuable therapeutic target. nih.gov A class of 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones has been identified as potent, ATP-competitive inhibitors of human protein kinase CK2. nih.gov The most active compounds, such as 2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, exhibited IC50 values as low as 0.15 µM. nih.gov

Aldose Reductase: Aldose reductase (ALR2) is an enzyme implicated in the pathophysiology of diabetic complications, but it also plays a role in inflammatory processes that can contribute to cancer. nih.govresearchgate.net Several isoindole-1,3-dione derivatives have been evaluated as inhibitors of this enzyme. researchgate.netnih.gov Novel isoindole-1,3-dione-based sulfonamides have shown potent inhibitory action against ALR2, with one derivative (compound 4a) displaying a high potency (Ki: 0.211 µM), superior to the standard inhibitor epalrestat. nih.govresearchgate.net Another study found that derivatives with carboxylic acid groups exhibited potent inhibitory effects, with one compound showing an IC50 value of 1.649 μM. researchgate.net

| Derivative | Target Enzyme | Inhibitory Activity (IC50 / Ki) | Reference |

|---|---|---|---|

| 2-(4,5,6,7-Tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | Protein Kinase CK2 | 0.15 µM (IC50) | nih.gov |

| 2-(4,5,6,7-Tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | Protein Kinase CK2 | 0.3 µM (IC50) | nih.gov |

| Compound 4a (sulfonamide derivative) | Aldose Reductase (ALR2) | 0.211 µM (Ki) | nih.govresearchgate.net |

| Compound 6 (carboxylic acid derivative) | Aldose Reductase (AR) | 1.649 µM (IC50) | researchgate.net |

By inhibiting key enzymes like protein kinases, these derivatives can effectively disrupt the cellular signaling pathways that cancer cells rely on for their growth, proliferation, and survival. nih.gov Protein kinases are crucial nodes in signaling cascades that control a vast array of cellular processes. Their inhibition can halt the transmission of growth signals, thereby suppressing tumor progression. The ability of 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones to potently inhibit protein kinase CK2 is a clear example of this mechanism. nih.gov

The anticancer activity of isoindole-1,3-dione derivatives is highly dependent on the chemical groups attached to the core scaffold. nih.gov Structure-activity relationship (SAR) analyses have revealed that modifications to the molecule can significantly enhance or diminish its cytotoxic potency. nih.govresearchgate.net

Key findings from SAR studies include:

Influence of Silyl Ethers and Halogens: The presence of silyl ether groups (-OTBDMS and -OTMS), hydroxyl (-OH), and bromo (-Br) groups in the isoindole-1,3-dione skeleton can be regarded as beneficial for anticancer activity. nih.gov Derivatives containing both a silyl ether (-OTBDMS) and a bromo group have been suggested as potential alternative chemotherapeutic drugs. nih.gov

Effect of Halogenation: Halogenation of the isoindole-1,3(2H)dione moiety has been shown to increase anticancer activity. researchgate.net Specifically, tetra-brominated derivatives have been found to be more effective than their tetra-chlorinated counterparts, highlighting the importance of the type of halogen used. researchgate.net

Lipophilicity: SAR analysis also suggests that the lipophilic properties of the compounds may enhance their antiproliferative activity. researchgate.net

Mechanisms of Antiproliferative Activity

Antimicrobial Activity against Bacterial Strains

In addition to their anticancer potential, N-substituted isoindoline-1,3-dione derivatives have garnered interest for their antimicrobial properties. mdpi.comresearchgate.net Research has demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria. researchgate.net

One study reported that the derivative (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione showed remarkable antimicrobial activity. researchgate.net Its efficacy against the Gram-positive bacterium Bacillus subtilis was found to be comparable or even superior to standard antibiotics. When compared to ampicillin, cefotaxime, and gentamicin, its activity was 133%, 106%, and 88.8%, respectively. researchgate.net The evaluation of other trisubstituted isoindole derivatives has also shown selective inhibition against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net These findings underscore the potential of this chemical class in the development of new antibacterial agents.

Mechanisms of Antibacterial Action (e.g., Cell Membrane Disruption, Protein Synthesis Interference)

The precise mechanisms of antibacterial action for this compound derivatives are a subject of ongoing investigation, with evidence from related compounds pointing towards enzyme inhibition. Molecular docking studies on structurally similar tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives have provided insights into their potential modes of action. rsc.org These in silico analyses suggest that the compounds can bind effectively to the DNA gyrase of both Escherichia coli and Staphylococcus aureus, indicating that inhibition of this crucial enzyme could be a primary antibacterial mechanism. rsc.org

Further computational studies on other isoindoline-1,3-dione derivatives have highlighted the importance of the molecule's structural features in target binding. The carbonyl oxygens of the isoindoline-1,3-dione ring can act as hydrogen-bond acceptors, forming critical interactions within the active site of target enzymes. researchgate.net This ability to form hydrogen bonds, coupled with hydrophobic interactions from other parts of the molecule, likely contributes to the inhibition of essential bacterial processes, leading to the observed antibacterial effects. researchgate.net

Spectrum of Activity against Gram-Positive and Gram-Negative Bacteria

Derivatives of the isoindole-1,3-dione scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria. gsconlinepress.comderpharmachemica.com In some studies, Gram-positive microorganisms have shown greater sensitivity to these compounds than Gram-negative ones. proquest.com The evaluation of various series of 2-substituted isoindole-1,3-dione derivatives has confirmed their potential as antibacterial agents. researchgate.net

For instance, certain phthalimido derivatives incorporating pyrazole moieties have exhibited broad-spectrum antibacterial activity. rajpub.com Specific tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives showed effective antibacterial action against both E. coli and S. aureus with a minimum inhibitory concentration (MIC) value of 12.5 μg/mL. rsc.org Halogenation of the isoindole-1,3(2H) dione structure has been shown to enhance the antimicrobial effect. proquest.com

Below is a table summarizing the antibacterial activity of selected isoindole-1,3-dione derivatives against representative bacterial strains.

| Compound Type | Bacterial Strain | Gram Type | Activity Measurement (MIC) | Reference |

|---|---|---|---|---|

| Tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivative (19l) | Escherichia coli | Gram-Negative | 12.5 µg/mL | rsc.org |

| Tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivative (19l) | Staphylococcus aureus | Gram-Positive | 12.5 µg/mL | rsc.org |

| Tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivative (19p) | Escherichia coli | Gram-Negative | 12.5 µg/mL | rsc.org |

| Tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivative (19p) | Staphylococcus aureus | Gram-Positive | 12.5 µg/mL | rsc.org |

Antioxidant Activity Evaluation

Several studies have confirmed that derivatives of hexahydro-1H-isoindole-1,3(2H)-dione possess antioxidant properties. mdpi.com The antioxidant activity is a significant characteristic of biologically active substances, reflecting their capacity to protect cells from the damaging effects of free radicals. mdpi.com The 2,2-diphenyl-1-picrylhydrazyl (DPPH) method is a common in vitro assay used to evaluate this potential. mdpi.com

In one study, a newly synthesized N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide derivative showed an antioxidant activity of 25.99% in the DPPH assay. mdpi.com Other related isoindole-1,3-(2H) dione derivatives have also demonstrated potent free radical scavenging effects, with one of the most effective compounds showing an IC50 value of 1.174 μmol/mL. proquest.comresearchgate.net

| Compound Derivative | Assay | Activity Measurement | Reference |

|---|---|---|---|

| N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | DPPH | 25.99% Inhibition | mdpi.com |

| N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | DPPH | 25.88% Inhibition | mdpi.com |

| N-(1,3-dioxoisoindol-2-yl)thiophene-2-carboxamide | DPPH | 31.45% Inhibition | mdpi.com |

| N-substituted isoindole-1,3-(2H) dione derivative | DPPH | IC50 = 1.174 µmol/mL | researchgate.net |

Free Radical Scavenging Mechanisms

The antioxidant activity of chemical compounds is primarily executed through three main mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). While specific mechanistic studies on this compound are limited, the activity observed in its derivatives is likely attributable to one or more of these pathways.

In the HAT mechanism, the antioxidant molecule directly donates a hydrogen atom to a free radical, thereby neutralizing it. The SET-PT mechanism involves the antioxidant first donating an electron to the radical, followed by the transfer of a proton. Conversely, the SPLET mechanism begins with the antioxidant molecule losing a proton, after which it donates an electron to the radical species. The prevalence of each mechanism can be influenced by factors such as the chemical structure of the antioxidant and the solvent environment.

Structure-Activity Relationships for Antioxidant Potential

The antioxidant potential of isoindole-1,3-dione derivatives is significantly influenced by their molecular structure. Structure-activity relationship (SAR) analyses have revealed that specific substitutions on the core scaffold can enhance free radical scavenging capabilities.

One key finding is that the incorporation of a thiophene moiety into the structure can lead to more pronounced antioxidant activity. mdpi.com In a comparative study, the derivative containing a thiophene group demonstrated higher activity than its counterparts. mdpi.com Furthermore, halogenation of the isoindole-1,3(2H) dione ring has been identified as a strategy to boost antioxidant effects. proquest.com Specifically, tetra-brominated derivatives have been found to be more effective antioxidants than tetra-chlorinated derivatives, suggesting that both the presence and the type of halogen are important for activity. proquest.comresearchgate.net

Other Investigated Biological Activities (e.g., Anti-inflammatory, Antifungal)

In addition to their antibacterial and antioxidant properties, derivatives of the isoindole-1,3-dione scaffold have been investigated for a variety of other biological activities, with notable findings in anti-inflammatory and antifungal applications. mdpi.commdpi.comresearchgate.net

Anti-inflammatory Activity: Several studies have demonstrated the pronounced anti-inflammatory effects of isoindoline-1,3-dione derivatives. edgccjournal.orgarabjchem.org Certain aminoacetylenic isoindoline-1,3-dione derivatives have been shown to be effective in dose-related inhibition of carrageenan-induced edema in rats. arabjchem.org A key mechanism for this activity appears to be the inhibition of cyclooxygenase (COX) enzymes. mdpi.comarabjchem.org Both COX-1 and COX-2 inhibition have been observed, with some derivatives showing preferential activity towards COX-2, which is the inducible isoform primarily responsible for inflammation and pain. mdpi.comarabjchem.org Molecular docking studies have further elucidated how these compounds fit into the COX-2 binding site, interacting with key amino acid residues. mdpi.comnih.gov

Antifungal Activity: The antifungal potential of this class of compounds has also been established. gsconlinepress.com Various isoindole-1,3-dione derivatives have been tested against different fungal strains, with many showing moderate to promising activity. mdpi.comderpharmachemica.comrajpub.com For example, (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione was identified as having promising antifungal activity. rajpub.com Structure-activity relationship studies have suggested that for certain derivatives, the number of aromatic methoxy groups is an important factor for their antifungal efficacy. mdpi.com

Lack of Specific Research Data Precludes a Detailed Analysis of this compound

A thorough review of available scientific literature reveals a significant scarcity of specific research focused on the chemical compound this compound. While the broader class of molecules containing the bicyclo[2.2.2]octene framework, to which this compound belongs, is utilized in various chemical applications, detailed studies and data specifically pertaining to this compound are not sufficiently available to construct a detailed scientific article as requested.

The parent structure, bicyclo[2.2.2]octene, is recognized in the field of organic synthesis and polymer science. Derivatives of this structure are known to serve as monomers in polymerization reactions and as rigid scaffolds in the design of more complex molecules. For instance, bicyclo[2.2.2]octene derivatives are mentioned in the context of being fragments of polymeric materials and are synthesized via Diels-Alder reactions for the creation of robust, chemically inert nonpeptide skeletons. nih.govarkat-usa.org The strain and rigidity of the bicyclo[2.2.2]octene system make it a valuable component in the synthesis of diverse and challenging targets, from biomolecules to natural products. rsc.org

Furthermore, research into related structures, such as bicyclo[2.2.2]octene-2,3,5,6-tetracarboxylic dianhydride, shows their use in the synthesis of polyimides, where the bicyclic structure is introduced to reduce electronic conjugation and improve the optical properties of the resulting polymers. kpi.ua

However, despite the relevance of the general bicyclo[2.2.2]octene skeleton, specific research detailing the role of this compound as a building block for complex molecules, its integration into polymer architectures, or its function as a catalyst in organic transformations could not be located in the public domain. The available search results frequently default to the more commonly studied analogue, Hexahydro-4,7-methano-isoindole-1,3-dione, or discuss the applications of the bicyclo[2.2.2]octene class in very general terms. Without dedicated studies on this compound, any attempt to create a detailed, scientifically accurate article would be speculative and fall short of the required standards for thoroughness and accuracy.

Therefore, due to the absence of specific research findings, data tables, and detailed discussions in the scientific literature concerning the applications of this compound in materials science and polymer chemistry, it is not possible to generate the requested article.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Current synthetic strategies for hexahydro-1H-isoindole-1,3(2H)-dione derivatives often begin with starting materials like 3-sulfolene or involve the reaction of primary amines with 3a,4,7,7a-tetrahydro-isobenzofuran-1,3-dione. researchgate.netsemanticscholar.orgacgpubs.org These methods can involve multiple steps, including cycloaddition, epoxidation, and epoxide ring-opening reactions. researchgate.net Future research should prioritize the development of more efficient and sustainable synthetic pathways.

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, such as ionic liquids, and metal-free catalytic systems could significantly reduce the environmental impact of synthesis. rsc.orgnih.gov The use of molecular oxygen (O2) as a green oxygen source in copper-catalyzed reactions represents a promising sustainable method. nih.gov

Microwave-Assisted Synthesis (MAS): The application of microwave irradiation has been shown to accelerate reaction times, improve yields, and enhance product purity for other phthalimide (B116566) derivatives. researchgate.net Exploring MAS for the synthesis of the hexahydro-4,7-ethano-isoindole-1,3-dione core and its derivatives is a logical next step.

Catalytic advancements: The use of heterogeneous and reusable catalysts, such as binaphthyl-supported palladium (Pd-BNP), could streamline synthesis and purification processes. rsc.org Further exploration of transition-metal catalysis, including nickel and copper-based systems, may uncover novel and more efficient routes. nih.gov

Exploration of New Derivatization Strategies for Enhanced Bioactivity

The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. mdpi.combeilstein-journals.org Derivatives of the hexahydro core have shown promise as antioxidant, anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comresearchgate.netnih.gov Future research should focus on systematic derivatization to enhance potency and selectivity.

Promising Derivatization Strategies:

Molecular Hybridization: Connecting the hexahydro-isoindoledione core with other known pharmacophores like quinazolines, thiophenes, pyrazoles, or arylpiperazines can create hybrid molecules with potentially synergistic or multi-target activities. mdpi.comnih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents on the core structure is crucial. For instance, studies have shown that the type and position of silyl ether and halogen groups can significantly impact anticancer activity. nih.govresearchgate.net Comprehensive SAR studies will guide the rational design of more potent compounds.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres could improve pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) while maintaining or enhancing bioactivity.

The following table summarizes the observed bioactivities of some N-substituted isoindole-1,3-dione derivatives, providing a basis for future design.

| Derivative Type | Biological Activity | Target/Mechanism | Reference(s) |

| Quinazoline/Thiophene Hybrids | Antioxidant | Inhibition of COX-2 and MAO-B | mdpi.comresearchgate.net |

| Arylpiperazine Derivatives | Analgesic, Anti-inflammatory | COX-2 Inhibition | mdpi.commdpi.com |

| Arylpiperazine Derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition | Inhibition of cholinesterase enzymes for potential Alzheimer's therapy | nih.gov |

| Halogenated Derivatives | Anticancer, Antimicrobial, Antileishmanial | Cell cycle arrest and apoptosis induction | researchgate.net |

| Silyl Ether/Bromo- substituted | Anticancer | Effective against Caco-2 and MCF-7 cell lines | nih.gov |

| Aryl Urea Analogs | Anticancer, Antioxidant | Epidermal Growth Factor Receptor (EGFR) Inhibition | researchgate.net |

Advanced Mechanistic Studies of Biological Interactions

While preliminary insights into the biological mechanisms of some derivatives exist, primarily from computational molecular docking studies, a deeper understanding is required. mdpi.commdpi.com These studies have predicted interactions with the active sites of enzymes like cyclooxygenases (COX-1 and COX-2) and monoamine oxidase B (MAO-B), often involving hydrogen bonds and π-π stacking with key amino acid residues like Ser530 and Trp387 in COX enzymes. mdpi.commdpi.com

Future research should employ advanced techniques to validate and refine these computational models:

X-ray Crystallography and Cryo-EM: Obtaining crystal or cryo-electron microscopy structures of bioactive derivatives in complex with their target proteins would provide definitive, high-resolution evidence of the binding mode and key interactions.

Advanced Spectroscopic Techniques: Utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) can provide quantitative data on binding affinities, kinetics, and conformational changes upon ligand binding.

Cellular and In Vivo Target Engagement Assays: Moving beyond in vitro enzyme assays, studies should confirm that these compounds engage their intended targets within a cellular context and in relevant animal models of disease. mdpi.comnih.gov

Design and Synthesis of Prodrugs or Targeted Delivery Systems

To translate bioactive compounds into therapeutic agents, optimizing their pharmacokinetic profiles is essential. The inherent hydrophobicity of the phthalimide moiety can enhance the ability of compounds to cross biological membranes. mdpi.com However, issues such as poor solubility or lack of target specificity can limit clinical potential. Designing prodrugs or targeted delivery systems offers a promising strategy to overcome these hurdles.

Future Avenues:

Prodrug Design: Bioactive derivatives can be chemically modified with promoieties that improve solubility or membrane permeability. These moieties would then be cleaved in vivo by specific enzymes to release the active drug. Computational ADME prediction tools can guide the initial design of such prodrugs.

Targeted Delivery: Conjugating the isoindoledione derivatives to targeting ligands (e.g., antibodies, peptides, or small molecules) that bind to receptors overexpressed on diseased cells (e.g., cancer cells) could enhance efficacy and reduce off-target side effects.

Nanoparticle Formulation: Encapsulating the compounds within nanoparticle-based delivery systems could improve their stability, solubility, and pharmacokinetic profiles, allowing for controlled or sustained release.

Investigation of Supramolecular Interactions and Self-Assembly Properties

The field of supramolecular chemistry offers an underexplored avenue for the application of this compound derivatives. The imide functional group is capable of forming strong hydrogen bonds, which can drive self-assembly processes. Evidence for this includes the formation of dimeric structures in the solid state through O···H–N hydrogen bonding. researchgate.net

Future research in this area could focus on:

Crystal Engineering: Systematically studying how modifications to the molecular structure influence the packing and intermolecular interactions in the crystalline state. This could lead to the design of new materials with tailored solid-state properties.

Self-Assembled Materials: Exploring the potential of these derivatives to form larger supramolecular structures, such as gels, liquid crystals, or nanofibers, in solution. These materials could have applications in areas like tissue engineering or controlled release.

Host-Guest Chemistry: Investigating the dione portion of the molecule as a potential recognition site for binding specific guest molecules, which could be applied in sensing or separation technologies.

Application in Advanced Catalysis and Organometallic Chemistry

The application of this compound and its derivatives in catalysis and organometallic chemistry is a virtually unexplored frontier. Phthalimide derivatives, in general, are utilized in the synthesis of ligands for various metal-catalyzed reactions. rsc.orgtandfonline.com The rigid, bicyclic framework of the hexahydro-ethano-isoindoledione core provides a robust scaffold that could be functionalized to create novel ligands.

Potential Research Directions:

Ligand Synthesis: The nitrogen atom of the imide or other positions on the carbocyclic rings could be functionalized to introduce coordinating groups (e.g., phosphines, pyridines), creating chiral or achiral ligands for transition metal catalysis.

Asymmetric Catalysis: The inherent chirality of certain isomers of this scaffold could be exploited in the design of ligands for asymmetric catalysis, a critical technology for the synthesis of enantiomerically pure pharmaceuticals.

Metal-Organic Frameworks (MOFs): Derivatives bearing multiple coordinating groups could serve as building blocks (linkers) for the construction of novel MOFs with potential applications in gas storage, separation, or heterogeneous catalysis.

Electro-active Materials: The phthalimide core is known to be electrochemically active. mdpi.com Exploring the electrochemical properties of these saturated analogs and their organometallic complexes could lead to new materials for electronics or sensing.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for Hexahydro-4,7-ethano-isoindole-1,3-dione, and what parameters influence yield and stereochemical purity?

- Methodological Answer : Synthesis typically involves multi-step cyclization reactions, such as Diels-Alder approaches, with strict control of temperature and catalysts to preserve stereochemistry. Critical parameters include solvent polarity (e.g., tetrahydrofuran for regioselectivity) and purification via recrystallization or column chromatography. Impurity profiling using HPLC-MS is recommended to validate purity (e.g., detection of intermediates like those in CAS 17812-27-0) .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography provides definitive stereochemical assignment, while NMR (e.g., NOESY for spatial proximity analysis) and circular dichroism (CD) spectroscopy are used for solution-phase confirmation. Computational models (e.g., quantum chemical DFT calculations) validate electronic environments .

Q. What pharmacological role does the isoindole-dione moiety play in Lurasidone’s mechanism of action?

- Methodological Answer : The core structure contributes to Lurasidone’s receptor binding profile by stabilizing interactions with dopamine D2 (Ki=1.68 nM) and serotonin 5-HT7 (Ki=0.5 nM) receptors. Pharmacophore modeling shows the bicyclic system enhances hydrophobic interactions in receptor pockets .

Advanced Research Questions

Q. How are binding affinities of this compound derivatives to neuroreceptors quantified, and what experimental designs mitigate assay variability?

- Methodological Answer : Radioligand displacement assays (e.g., using [³H]-spiperone for D2 receptors) are standard. To reduce variability:

- Use cell lines with stable receptor overexpression (e.g., HEK293).

- Normalize data to reference antagonists (e.g., haloperidol for D2).

- Validate via SPR (surface plasmon resonance) for kinetic analysis .

Q. How can contradictions between computational predictions and empirical data in receptor interaction studies be resolved?

- Methodological Answer : Cross-validate molecular docking results (e.g., AutoDock Vina) with alanine-scanning mutagenesis of receptor binding sites. For example, discrepancies in 5-HT7 binding predictions can be tested by mutating residues (e.g., Ser5.42) and measuring ΔG via isothermal titration calorimetry (ITC) .

Q. What advanced chromatographic techniques are optimal for detecting synthesis-related impurities in this compound?

- Methodological Answer : UPLC-MS/MS with a C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% formic acid in acetonitrile/water) resolves impurities like (3aR,4S,7R,7aS)-stereoisomers. Quantify using external standards (e.g., CAS 139563-18-1) with LOQ ≤0.1% .

Q. How do researchers assess the compound’s stability under physiological conditions for drug formulation?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Hydrolytic stability is tested in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Oxidation resistance is evaluated using H2O2 (0.3% v/v) .

Methodological Notes

- Safety Handling : While no specific hazards are classified , standard lab protocols (gloveboxes, fume hoods) apply due to the compound’s use in neuropharmacological agents.

- Data Presentation : Raw spectral data (NMR, MS) should be appended, while processed binding curves and statistical analyses (e.g., ANOVA for receptor assays) belong in the main text .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.